molecular formula C23H19ClN2O4 B2414704 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-20-7

2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2414704
CAS RN: 922029-20-7
M. Wt: 422.87
InChI Key: WGJDHDJWMUQFRL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN2O4 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Reactions

  • A study by Munck et al. (2017) explored the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This process led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, using a diaryl prolinol as the chiral ligand (Munck et al., 2017).

Pharmaceutical and Biological Activities

  • Naporra et al. (2016) studied dibenzo[b,f][1,4]oxazepines and their influence on pharmacology at various receptors. They synthesized and characterized different oxazepine derivatives, assessing their affinity at histamine receptors and other GPCRs. This study highlighted the potential of these compounds as pharmacological agents (Naporra et al., 2016).

Microbial Transformation

  • Jiu et al. (1977) conducted a study on the microbial transformation of 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine. They achieved the transformation of this compound into new derivatives using various fungi, which is significant for the development of novel compounds through biotransformation processes (Jiu et al., 1977).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-2-26-19-5-3-4-6-21(19)30-20-12-9-16(13-18(20)23(26)28)25-22(27)14-29-17-10-7-15(24)8-11-17/h3-13H,2,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJDHDJWMUQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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